(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
CAS No.: 1373232-20-2
Cat. No.: VC8395349
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373232-20-2 |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Standard InChI Key | FWOHOVIXBANHEB-YFKPBYRVSA-N |
Isomeric SMILES | CC1(CNC[C@H]1C(=O)O)C |
SMILES | CC1(CNCC1C(=O)O)C |
Canonical SMILES | CC1(CNCC1C(=O)O)C |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is defined by a five-membered pyrrolidine ring, a saturated heterocycle containing four carbon atoms and one nitrogen atom. The 3S configuration specifies that the carboxylic acid group (-COOH) occupies the third position in an S-enantiomeric arrangement . The two methyl (-CH) groups at the 4-position introduce steric hindrance, influencing the compound’s conformational flexibility and reactivity.
Molecular Descriptors and Spectral Data
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Molecular Formula:
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InChI: InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
The compound’s infrared (IR) spectrum typically exhibits absorption bands for the carboxylic acid O-H stretch (~2500–3300 cm), C=O stretch (~1700 cm), and C-N stretch (~1200 cm). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.2–1.4 ppm), pyrrolidine protons (δ ~2.5–3.5 ppm), and carboxylic acid proton (δ ~12 ppm) .
Brand | Purity | Price Range (€) | Availability |
---|---|---|---|
REF: 54-OR88260 | 95% | 302.00–1,633.00 | Mon 28 Apr 2025 |
REF: 10-F626749 | 96% | 108.00–454.00 | Mon 28 Apr 2025 |
REF: IN-DA009VL6 | 96% | Not listed | Discontinued |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is pH-dependent due to the carboxylic acid group. In aqueous solutions at neutral pH, it exhibits limited solubility (~5–10 mg/mL), but solubility increases under alkaline conditions as the acid deprotonates to form a carboxylate anion . The methyl groups enhance hydrophobic interactions, making it soluble in organic solvents like dichloromethane and ethanol.
Thermal and Optical Properties
Differential scanning calorimetry (DSC) typically shows a melting point range of 180–185°C. The specific optical rotation () is approximately +15° to +20° (c = 1, HO), consistent with its S-configuration .
Applications in Pharmaceutical and Organic Chemistry
Drug Discovery
The pyrrolidine scaffold is prevalent in bioactive molecules due to its rigid yet flexible structure. (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid serves as a precursor for protease inhibitors and neuromodulators. For instance, its carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methyl groups modulate lipophilicity and bioavailability .
Asymmetric Synthesis
Chiral pyrrolidines are widely used as ligands in transition-metal catalysis. The (3S)-enantiomer has been employed in enantioselective aldol reactions and Michael additions, achieving enantiomeric excess (ee) values >90% in pilot studies .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.
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Catalytic Applications: Explore its utility in novel asymmetric transformations.
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Derivatization: Synthesize esters or amides to enhance solubility or target specificity.
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